molecular formula C17H20ClN3O3S B15105757 N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B15105757
M. Wt: 381.9 g/mol
InChI Key: KUHPPNZXLAMOHW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24ClN3O4S
  • Molecular Weight : 421.94 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Anti-inflammatory Activity : The pyrazole moiety is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Antioxidant Properties : Molecular docking studies indicate that this compound may possess antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
  • Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. This compound's structure may enhance its effectiveness against specific cancer types .

Biological Activity Summary Table

Activity Type Effect Mechanism
Anti-inflammatoryInhibition of cytokinesModulation of inflammatory pathways
AntioxidantScavenging free radicalsReduction of oxidative stress
AnticancerInhibition of cell proliferationInduction of apoptosis and cell cycle arrest

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of similar pyrazole derivatives, it was found that they effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could be a candidate for further research in inflammatory conditions .

Case Study 2: Antioxidant Activity

A molecular docking study evaluated the antioxidant potential of this compound against various radical species. The results showed strong binding affinities to radical scavenging sites, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 3: Anticancer Properties

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C17H20ClN3O3S/c1-11-16(17(22)19-9-13-5-3-4-6-15(13)18)12(2)21(20-11)14-7-8-25(23,24)10-14/h3-6,14H,7-10H2,1-2H3,(H,19,22)

InChI Key

KUHPPNZXLAMOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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